molecular formula C12H17F2NO3Si B8028769 tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane

tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane

Cat. No.: B8028769
M. Wt: 289.35 g/mol
InChI Key: QEFCVLSBAHDCEH-UHFFFAOYSA-N
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Description

tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane is a chemical compound with the molecular formula C12H17F2NO3Si and a molecular weight of 289.35 g/mol . This compound is characterized by the presence of tert-butyl, difluoro, nitro, and dimethylsilane groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane typically involves the reaction of 2,3-difluoro-4-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition . The pathways involved in these reactions are influenced by the presence of the difluoro and nitro groups, which enhance the compound’s reactivity.

Comparison with Similar Compounds

tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane can be compared with other similar compounds such as:

    tert-Butyl(2,3-difluoro-4-methoxyphenoxy)dimethylsilane: This compound has a methoxy group instead of a nitro group, which affects its reactivity and applications.

    tert-Butyl(2,3-difluoro-4-chlorophenoxy)dimethylsilane:

These comparisons highlight the unique features of this compound, particularly its enhanced reactivity due to the nitro group.

Properties

IUPAC Name

tert-butyl-(2,3-difluoro-4-nitrophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(15(16)17)10(13)11(9)14/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFCVLSBAHDCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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